TA-02

Übersicht

Beschreibung

TA-02 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der p38-Mitogen-aktivierten Proteinkinase (MAPK) bekannt ist. Es ist ein Analogon von SB 203580 und weist ähnliche kardiogene Eigenschaften auf. This compound ist besonders bekannt für seine Fähigkeit, den Transforming Growth Factor-beta-Rezeptor 2 (TGFBR-2) mit einem IC50-Wert von 20 Nanomol zu hemmen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TA-02 umfasst die Herstellung einer trisubstituierten Azol-basierten Verbindung. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die aromatische Aldehyde und Amine beinhalten.

Substitutionsreaktionen: Die Kernstruktur wird Substitutionsreaktionen unterzogen, um die notwendigen funktionellen Gruppen einzuführen, wie z. B. Fluoratome und stickstoffhaltige Heterocyclen.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um einen hohen Reinheitsgrad von 99,85 % zu erreichen

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Analyse Chemischer Reaktionen

Arten von Reaktionen

TA-02 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: This compound unterliegt Substitutionsreaktionen, insbesondere unter Beteiligung von Halogenatomen und stickstoffhaltigen Gruppen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsmittel und stickstoffhaltige Reagenzien werden unter kontrollierten Bedingungen eingesetzt

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte und oxidierte Derivate von this compound, die in der wissenschaftlichen Forschung weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Referenzverbindung bei der Untersuchung von p38 MAPK-Inhibitoren und deren Analoga verwendet.

Biologie: Es wird in zellulären Studien eingesetzt, um die Rolle von p38 MAPK in verschiedenen biologischen Prozessen zu untersuchen, darunter Entzündungen und Zelldifferenzierung.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen und entzündlichen Erkrankungen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Arzneimittelforschungsforschung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Hemmung von p38 MAPK, einem Schlüsselenzym, das an zellulären Reaktionen auf Stress und Entzündungen beteiligt ist. Die Hemmung von p38 MAPK führt zur Unterdrückung von nachgeschalteten Signalwegen, einschließlich der Phosphorylierung von MAPKAPK2 und Hitzeschockprotein 27 (HSP27). This compound hemmt auch TGFBR-2, was die zellulären Reaktionen weiter moduliert. Die kardiogenen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, die Expression von kardiogenen Markern wie NKX2-5 und T/Brachyury zu induzieren .

Wissenschaftliche Forschungsanwendungen

Key Characteristics

- Molecular Weight : 35.0 kDa

- Isoelectric Point : 5.29

- Functional Groups : Various, contributing to its reactivity and biological interactions.

Pharmaceutical Applications

TA-02 has been identified as a p38 MAPK inhibitor, which plays a crucial role in various cellular processes including inflammation and apoptosis. Its applications in anti-infection therapies target a range of pathogens including viruses such as HIV, influenza, and hepatitis C .

Case Study: Anti-Infection Efficacy

In studies focusing on viral infections, this compound demonstrated significant antiviral activity against several strains, making it a candidate for further development into therapeutic agents .

Cancer Diagnostics

This compound has shown promise in distinguishing between primary lung adenocarcinomas and metastatic lesions through immunohistochemical evaluation. In a study involving 109 lung cancer cases, this compound exhibited a positive reactivity rate of 90.7% in primary adenocarcinomas, highlighting its potential as a biomarker for differential diagnosis .

Table: Immunohistochemical Reactivity of this compound

| Cancer Type | Positive Reactivity (%) | Notes |

|---|---|---|

| Primary Lung Adenocarcinoma | 90.7 | Granular cytoplasmic staining pattern |

| Large Cell Carcinoma | 28.6 | Weak staining intensity |

| Metastatic Adenocarcinoma | 0 | No positive results |

| Mesothelioma | 0 | No positive results |

Immunological Studies

Research indicates that this compound polypeptides reflect differentiation in primary adenocarcinoma, providing insights into tumor biology and potential therapeutic targets . The expression levels of TA-01 and this compound are valuable for understanding tumor progression and response to treatment.

Agrochemical Applications

In agrochemistry, this compound is being explored for its potential use in developing environmentally friendly pesticides due to its organic composition and reactivity with biological systems.

Wirkmechanismus

TA-02 exerts its effects by inhibiting p38 MAPK, a key enzyme involved in cellular responses to stress and inflammation. The inhibition of p38 MAPK leads to the suppression of downstream signaling pathways, including the phosphorylation of MAPKAPK2 and heat shock protein 27 (HSP27). This compound also inhibits TGFBR-2, further modulating cellular responses. The compound’s cardiogenic properties are attributed to its ability to induce the expression of cardiogenic markers such as NKX2-5 and T/Brachyury .

Vergleich Mit ähnlichen Verbindungen

TA-02 wird mit anderen ähnlichen Verbindungen verglichen, darunter:

SB 203580: Ein Analogon von this compound mit ähnlichen p38 MAPK-hemmenden Eigenschaften.

SB 202190: Ein weiteres Analogon mit vergleichbaren kardiogenen Wirkungen.

Adezmapimod: Eine Verbindung mit ähnlichen hemmenden Wirkungen auf p38 MAPK und TGFBR-2

This compound ist einzigartig in seiner spezifischen Hemmung von TGFBR-2 und seinen starken kardiogenen Eigenschaften, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und Arzneimittelentwicklung macht .

Biologische Aktivität

TA-02, a chemical compound known for its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK), has garnered significant attention in the fields of biology and medicine. Its structural analogs, particularly SB 203580, share similar cardiogenic properties, making this compound a valuable tool for research into various biological processes, including inflammation, cell differentiation, and potential therapeutic applications for cardiovascular diseases.

This compound primarily functions by inhibiting p38 MAPK, which is crucial in cellular responses to stress and inflammation. This inhibition leads to the suppression of downstream signaling pathways such as the phosphorylation of MAPKAPK2 and heat shock protein 27 (HSP27) . Furthermore, this compound inhibits transforming growth factor-beta receptor 2 (TGFBR-2) with an IC50 value of 20 nanomolar, enhancing its significance in modulating cellular responses .

Key Biological Activities

- Inhibition of p38 MAPK : Critical for regulating inflammatory responses.

- Inhibition of TGFBR-2 : Impacts cell differentiation and growth.

- Cardiogenic Properties : Induces the expression of cardiogenic markers like NKX2-5 and T/Brachyury from human embryonic stem cells .

Cellular Studies

This compound has been employed in various cellular studies to elucidate its effects on inflammation and differentiation processes. Notably, it has demonstrated the ability to induce cardiomyocyte differentiation from human embryonic stem cells following mesoderm induction .

Distribution in Human Tissues

Research indicates that this compound is homologous with napsin A, an aspartic proteinase. It is predominantly found in type II pneumocytes and alveolar macrophages within human tissues. In a study involving primary lung adenocarcinoma, 81% of lesions exhibited positive expression for this compound . This distribution pattern highlights its potential as a biomarker for lung cancer diagnosis.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Specificity | IC50 Value |

|---|---|---|---|

| This compound | Inhibits p38 MAPK and TGFBR-2 | High specificity for TGFBR-2 | 20 nM |

| SB 203580 | Inhibits p38 MAPK | General p38 MAPK inhibition | ~10 nM |

| SB 202190 | Inhibits p38 MAPK | General p38 MAPK inhibition | ~50 nM |

| Adezmapimod | Inhibits p38 MAPK | Broad spectrum | ~30 nM |

Clinical Implications

The potential therapeutic applications of this compound extend to treating cardiovascular diseases and inflammatory conditions. Its unique mechanism of action positions it as a promising candidate for drug development aimed at modulating inflammatory pathways.

Case Study: Lung Adenocarcinoma

A notable case study investigated the expression levels of this compound in lung adenocarcinoma tissues. The study found that out of 58 primary lesions analyzed, 47 were positive for this compound expression. This high expression rate suggests its utility as a diagnostic marker . The immunohistochemical detection using monoclonal antibodies generated against this compound further supports this application.

Eigenschaften

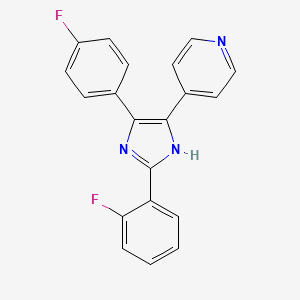

IUPAC Name |

4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3/c21-15-7-5-13(6-8-15)18-19(14-9-11-23-12-10-14)25-20(24-18)16-3-1-2-4-17(16)22/h1-12H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFJOFNVIVQRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is TA02 primarily studied for in the context of these research papers?

A1: TA02 (4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine) is investigated in these research papers primarily as a potential biomarker for lung adenocarcinoma, a type of lung cancer. [, , ]

Q2: How does TA02 relate to Napsin A?

A2: Research has confirmed that TA02 is the same molecule as Napsin A, an aspartic proteinase. [] This finding was based on amino acid sequencing and antibody reactivity studies.

Q3: Where is TA02 (Napsin A) typically found in the human body?

A3: TA02 exhibits a distinct distribution in human tissues. It is mainly found in: []

Q4: How reliable is TA02 as a marker for lung adenocarcinoma compared to other markers like Thyroid Transcription Factor 1 (TTF-1)?

A5: Research suggests that TA02 (Napsin A) can be a useful alternative to TTF-1 for identifying pulmonary adenocarcinoma cells, particularly in pleural effusions. [] While TTF-1 remains a commonly used marker, the effectiveness of TA02 makes it a potentially valuable additional tool for diagnosis.

Q5: Besides lung adenocarcinoma, are there other cancers where TA02 expression is observed?

A6: While TA02 is primarily associated with lung adenocarcinoma, low expression levels have been detected in a limited number of cases involving other cancers, such as: []

Q6: Are there any monoclonal antibodies developed specifically against TA02?

A7: Yes, mouse monoclonal antibodies have been successfully generated against TA02. [] These antibodies have proven valuable in studies investigating the distribution and potential clinical applications of TA02, particularly in the context of lung adenocarcinoma diagnosis.

Q7: Has TA02 been studied in relation to any specific viruses?

A8: Yes, a study utilized a tilapia-derived astrocyte-like cell line (TA-02) to investigate Tilapia Lake Virus (TiLV) pathogenesis. [] The this compound cells, susceptible to TiLV infection, displayed significant cell death and the presence of viral particles, making them a useful tool for studying this virus.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.